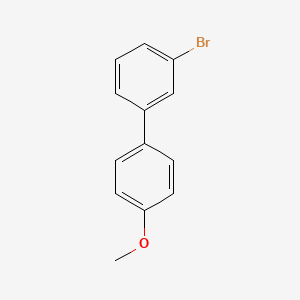

3-Bromo-4'-methoxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKCIOJEMVKOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74447-72-6 | |

| Record name | 3-Bromo-4'-methoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Methoxybiphenyl and Its Precursors

Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Core Formation

The formation of the carbon-carbon bond between the two phenyl rings is the cornerstone of biphenyl synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for achieving this transformation with high efficiency and selectivity.

Suzuki-Miyaura Coupling Protocols and Optimization

The Suzuki-Miyaura coupling reaction stands out as a premier method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. elsevier.eschemimpex.com The synthesis of 3-Bromo-4'-methoxybiphenyl via Suzuki coupling typically involves the reaction of a brominated phenyl derivative with a methoxy-substituted phenylboronic acid, or vice versa.

A common approach is the coupling of 1-bromo-3-iodobenzene (B1265593) with 4-methoxyphenylboronic acid. guidechem.comchemicalbook.com The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodo-position, leaving the bromo-group intact for further functionalization. chegg.com The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base (e.g., potassium carbonate) and a suitable solvent system like a mixture of water and an organic solvent (e.g., THF). wisc.edu

Optimization of Suzuki-Miyaura coupling for biphenyl synthesis often involves screening various palladium catalysts, ligands, bases, and solvents to maximize yield and minimize reaction times. For instance, the use of highly active phosphine (B1218219) ligands can improve catalytic efficiency. researchgate.net Microwave irradiation has also been employed to accelerate the reaction, significantly reducing reaction times compared to conventional heating. rsc.orgrsc.orgscispace.com

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K2CO3 | DMF | Microwave | 41-92% | elsevier.es |

| 2,6-Dibromoaniline | Phenylboronic acid derivatives | Not specified | Not specified | Not specified | Microwave | Not specified | rsc.org |

| Aryl halides | Arylboronic acid | Pd(PPh3)4 | KOH | H2O/THF | Not specified | Not specified | wisc.edu |

Exploration of Other Palladium-Catalyzed Cross-Coupling Approaches

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions offer alternative routes to biphenyls. The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide, is a powerful method for C-C bond formation. acs.orgacs.orgwikipedia.org It can be particularly advantageous for its high reactivity and ability to proceed under mild conditions, often at room temperature. acs.orgacs.org This method has been successfully used for the synthesis of various biphenyl derivatives, including those with nitro groups. wiley.com

The Heck coupling , which pairs an alkene with an aryl halide, can also be utilized, although it is more commonly employed for the synthesis of styrenyl compounds rather than directly forming the biphenyl core. beilstein-journals.org However, variations of the Heck reaction can lead to biphenyl structures.

Application of Non-Palladium Catalyzed Cross-Coupling Methods

Concerns about the cost and toxicity of palladium have driven the development of cross-coupling methods using more abundant and less toxic metals like nickel and iron.

Nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, can be effective for biphenyl synthesis. wikipedia.org Nickel catalysts can offer different reactivity and selectivity profiles compared to palladium.

Iron-catalyzed cross-coupling reactions have emerged as a promising, more sustainable alternative. rsc.orgbanglajol.info These reactions often utilize Grignard reagents and can proceed in high yields. asianpubs.orgnih.gov However, a significant challenge in iron-catalyzed aryl-aryl coupling is the competing homocoupling of the Grignard reagent, which can reduce the yield of the desired cross-coupled product. banglajol.infonih.gov Careful optimization of reaction conditions, including the use of additives, is often necessary to suppress this side reaction. banglajol.info

Direct Halogenation Strategies and Regioselectivity Considerations

An alternative synthetic approach involves the direct halogenation of a pre-formed 4-methoxybiphenyl (B1664174) core. The key challenge in this strategy is controlling the regioselectivity of the bromination to obtain the desired 3-bromo isomer.

The methoxy (B1213986) group is an ortho-, para-directing group. Therefore, electrophilic aromatic substitution on 4-methoxybiphenyl would be expected to occur at the positions ortho and para to the methoxy group. Direct bromination of 4-methoxybiphenyl with bromine in a solvent like chloroform (B151607) has been shown to yield a mixture of products, including 3-bromo-4-methoxybiphenyl (B1266917) and 4-methoxy-4'-bromobiphenyl. acs.org

Achieving regioselective bromination at the 3-position requires careful control of the reaction conditions and the choice of brominating agent. vulcanchem.com The use of N-bromosuccinimide (NBS) in a polar solvent like acetic acid can provide a route to brominated aromatics. google.com In some cases, halogenation can be influenced by the presence of other substituents on the biphenyl core. nih.gov For instance, the bromination of 2-methoxybiphenylene (B14707700) has been reported to yield the 3-bromo derivative. rsc.org The regioselectivity of bromination of phenols and their ethers is highly dependent on the solvent and reaction temperature. researchgate.netwku.edu

Precursor Synthesis and Functional Group Interconversions Leading to the Compound

The synthesis of this compound relies on the availability of key precursors. The primary starting materials are typically a brominated benzene (B151609) derivative and a methoxy-substituted benzene derivative.

Synthesis of Brominated Precursors: 1-Bromo-3-iodobenzene is a valuable precursor as it allows for selective cross-coupling at the more reactive iodine position. guidechem.comchemicalbook.comnbinno.com It can be prepared from (3-bromo-phenyl)-dihydroxy-borane. guidechem.com

Synthesis of Methoxylated Precursors: 4-Methoxyphenylboronic acid is a common coupling partner in Suzuki-Miyaura reactions. chemimpex.comontosight.ai It can be synthesized from p-chloroanisole or through the reaction of 4-methoxyphenylmagnesium bromide with a boron source. wisc.eduontosight.aichemicalbook.com 4-Methoxybiphenyl can be prepared by the protection of 4-phenylphenol (B51918) followed by functionalization.

Functional Group Interconversions: In some synthetic routes, functional groups are introduced and then modified to arrive at the final product. For example, a nitro group can be introduced and later reduced to an amino group, or a carboxylic acid can be formed from the oxidation of an acetyl group. evitachem.com

Advanced Synthetic Techniques and Process Intensification for Efficient Production

To improve the efficiency, safety, and sustainability of chemical synthesis, advanced techniques and process intensification strategies are increasingly being employed.

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation has been shown to significantly accelerate cross-coupling reactions, leading to shorter reaction times and often improved yields. researchgate.netrsc.orgrsc.orgscispace.com This technology enhances energy efficiency and can minimize waste generation. rsc.org

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated, continuous production. beilstein-journals.orgacs.org Flow chemistry has been successfully applied to Heck and Suzuki-Miyaura reactions for the synthesis of biphenyl derivatives. beilstein-journals.orglookchem.com

Process Intensification (PI): This is a broader concept that aims to develop smaller, cleaner, and more energy-efficient processes. energy.govmdpi.com PI can involve combining multiple unit operations, such as reaction and separation, into a single piece of equipment (e.g., reactive distillation). mdpi.commdpi.com These strategies lead to novel and more cost-effective and environmentally friendly manufacturing processes. mdpi.com

Reactivity and Organic Transformations of 3 Bromo 4 Methoxybiphenyl

Nucleophilic Substitution Reactions at the Aromatic Halogen Center

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under specific conditions, the bromine atom in 3-Bromo-4'-methoxybiphenyl can be displaced by a nucleophile. These reactions typically require harsh conditions or the use of a catalyst. For instance, strong nucleophiles like sodium methoxide (B1231860) or potassium tert-butoxide in polar aprotic solvents can facilitate such substitutions. evitachem.com However, due to the stability of the aryl-halogen bond, these reactions are less common compared to cross-coupling reactions.

Functionalization and Derivatization Strategies of the Methoxy (B1213986) Group

The methoxy group (-OCH3) on the biphenyl (B1667301) framework is relatively stable. However, it can be cleaved to yield the corresponding phenol, (3-bromobiphenyl-4'-ol), which can then be further functionalized. This ether cleavage is a critical transformation for introducing new functionalities at the 4'-position.

A widely used and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). researchgate.net The reaction is typically performed in an inert solvent like dichloromethane. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the cleavage of the methyl C-O bond. researchgate.net

Table 1: Conditions for Methoxy Group Cleavage

| Reagent | Solvent | Temperature | Notes |

| Boron Tribromide (BBr3) | Dichloromethane (CH2Cl2) | Typically low to room temperature | Highly effective for aryl methyl ether cleavage. researchgate.net |

| Hydrobromic Acid (HBr) | Acetic Acid or water | High temperatures | A classic but often harsh method. |

Following cleavage, the resulting hydroxyl group can undergo various reactions, such as O-alkylation or esterification, to introduce a wide range of functional groups.

Electrophilic Aromatic Substitution Reactions of the Biphenyl System

The biphenyl system of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, and sulfonation. The regioselectivity of these reactions is directed by the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director, while the bromo group is a deactivating group but also an ortho-, para-director.

Given the positions of the current substituents, electrophilic attack is most likely to occur on the methoxy-substituted ring at the positions ortho to the methoxy group (positions 3' and 5'). The other ring is deactivated by the bromine atom. Computational methods like RegioSQM can be used to predict the most likely sites of electrophilic attack. rsc.org For example, nitration using a mixture of concentrated nitric acid and sulfuric acid would be expected to yield nitro derivatives with the nitro group predominantly on the methoxy-activated ring. evitachem.com

Transformations Involving Carbon-Carbon Bond Formation

The bromine atom on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. arkat-usa.orgniscpr.res.in In this reaction, the aryl bromide (this compound) is coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. arkat-usa.orgniscpr.res.in This reaction is highly efficient for the synthesis of unsymmetrical biaryls and other complex structures. lookchem.com The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. nrochemistry.com

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. arkat-usa.org This reaction provides a direct method for the arylation of olefins.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes. nrochemistry.com It is a reliable method for the synthesis of aryl alkynes. The reaction is typically carried out at room temperature and tolerates a wide range of functional groups. nrochemistry.com

Table 2: Common Carbon-Carbon Bond Forming Reactions

| Reaction Name | Coupling Partner | Catalyst System | Key Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) + Base (e.g., K2CO3, KOH) | Substituted biaryls arkat-usa.orgrsc.org |

| Heck Reaction | Alkene | Pd catalyst + Base (e.g., Et3N) | Arylated alkenes arkat-usa.org |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu(I) salt (e.g., CuI) + Base (e.g., amine) | Aryl alkynes nrochemistry.com |

Chemo- and Regioselective Manipulations of the Biphenyl Framework

The presence of two distinct functional groups on this compound allows for chemo- and regioselective transformations.

Chemoselectivity: It is possible to selectively react one functional group while leaving the other intact. For instance, palladium-catalyzed cross-coupling reactions can be performed at the C-Br bond without affecting the methoxy group. Conversely, the methoxy group can be cleaved under acidic conditions (e.g., with BBr3) without reacting the bromo substituent. researchgate.net

Regioselectivity: In electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the existing substituents. As mentioned, the methoxy group strongly directs incoming electrophiles to the ortho positions of its own ring. worktribe.com For cross-coupling reactions, the transformation is inherently regioselective, occurring specifically at the carbon-bromine bond.

By carefully choosing reagents and reaction conditions, chemists can selectively manipulate different parts of the this compound molecule to synthesize a diverse array of complex target structures.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Catalytic Cycles

The synthesis of 3-Bromo-4'-methoxybiphenyl, like many other substituted biphenyls, is prominently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly effective and widely used method for this purpose. mobt3ath.com This reaction typically involves the coupling of an aryl halide with an organoboron compound. For the synthesis of this compound, the pathway involves the reaction of 1,3-dibromobenzene (B47543) or a related brominated benzene (B151609) derivative with 4-methoxyphenylboronic acid.

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction provides a framework for understanding the formation of this compound. mobt3ath.com The process is initiated by the active Pd(0) catalyst.

The catalytic cycle proceeds through three fundamental steps:

Oxidative Addition: The electron-rich Pd(0) catalyst undergoes oxidative addition with the aryl bromide (e.g., a derivative of 3-bromophenyl). This step forms a Pd(II) intermediate.

Transmetalation: The organoboron reagent (4-methoxyphenylboronic acid), activated by a base, transfers its organic group (the 4-methoxyphenyl (B3050149) moiety) to the Pd(II) complex. This replaces the halide on the palladium center.

Reductive Elimination: The two organic groups on the palladium complex (the 3-bromophenyl and 4-methoxyphenyl fragments) couple and are eliminated from the metal center. This step forms the final biphenyl (B1667301) product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. mobt3ath.com

In-situ studies on similar reactions, such as the coupling of 4-bromoanisole, have revealed that different palladium precatalysts can be formed depending on the ligands used, which then participate in the reaction. researchgate.net The choice of ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. For instance, in related syntheses, palladium complexes with specialized ligands have been shown to be effective catalysts for cross-coupling reactions. researchgate.net

Application of Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic structure and reactivity of molecules like this compound. researchgate.netresearchgate.netorientjchem.org These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding chemical behavior.

The reactivity of a molecule is closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. researchgate.netnumberanalytics.com For this compound, DFT calculations can map the electron density of these orbitals. It is expected that the HOMO would be localized more on the electron-rich methoxy-substituted ring, while the LUMO would be associated with the electron-deficient bromo-substituted ring, indicating the likely sites for nucleophilic and electrophilic attack.

Computational methods can also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. These maps would highlight the electron-rich (negative potential) region near the methoxy (B1213986) group's oxygen atom and the electron-poor (positive potential) region near the carbon atom bonded to the bromine, predicting their roles in intermolecular interactions. Hirshfeld surface analysis, a computational technique used on related molecules, can quantify intermolecular contacts, further elucidating how the molecule interacts with others in a condensed phase. researchgate.net

| Computational Descriptor | Predicted Information for this compound |

|---|---|

| HOMO-LUMO Energy Gap | Indicates the molecule's overall reactivity and electronic excitation energy. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Natural Bond Orbital (NBO) Analysis | Details charge transfer interactions and the stability arising from electron delocalization. researchgate.net |

| Computed Descriptors (e.g., XLogP3-AA) | Predicts physical properties like lipophilicity (XLogP3-AA for this compound is 4.2). nih.govnih.gov |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound govern the rate and feasibility of its chemical transformations. Kinetic studies on related biphenyl systems provide a model for understanding these aspects. For example, research on the solvolysis of (biphenylyl)benzyl chlorides, including derivatives with a 3-bromo substituent, has quantified how structure affects reaction rates. royalholloway.ac.uk

In such studies, the rate of reaction is influenced by the electronic effects of the substituents. Electron-withdrawing groups like bromine generally decrease the rate of reactions that proceed through a carbocation intermediate by destabilizing the positive charge, while electron-donating groups like methoxy would increase it. royalholloway.ac.uk The position of the substituent is also critical; effects from the 3-position are primarily inductive. royalholloway.ac.uk

The table below, adapted from kinetic data for a similar system, illustrates how substituents influence reactivity.

| Substituent (at 3'-position) | Rate Constant (k, s⁻¹) | Activation Energy (ΔE, kcal/mol) | Hammett Constant (σ) |

|---|---|---|---|

| H | 5.13 x 10⁻⁴ | 19.8 | 0 |

| 3'-Bromo | 1.45 x 10⁻⁴ | 17.7 | +0.39 |

| 3'-Methyl | 1.16 x 10⁻⁴ | 15.8 | -0.07 |

Thermodynamically, the feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS). Cross-coupling reactions to form the biphenyl system are typically exothermic (negative ΔH), making them thermodynamically favorable. Computational studies can predict these thermodynamic quantities, helping to forecast reaction outcomes and equilibrium positions.

Structure-Reactivity Relationships within the Biphenyl System

The reactivity of this compound is a direct consequence of its molecular structure, specifically the nature and position of the bromo and methoxy substituents on the biphenyl framework. numberanalytics.comscribd.com The interplay of inductive and resonance effects, along with steric considerations, dictates the compound's chemical behavior.

Electronic Effects:

Bromine Atom (at C3): The bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Br bond, making the C3 carbon atom electrophilic and susceptible to nucleophilic attack or oxidative addition in catalytic cycles. Its position at the meta-position (C3) means its resonance effect is minimal on the reaction centers of the ring.

Methoxy Group (at C4'): The oxygen atom in the methoxy group has lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+R). This effect increases the electron density of the second phenyl ring, particularly at the ortho and para positions relative to the methoxy group. This activation makes the ring more susceptible to electrophilic aromatic substitution. The oxygen also has an inductive (-I) effect, but the resonance effect is typically dominant in directing reactivity for electrophilic substitution.

Advanced Characterization Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for determining the molecular structure of a compound like 3-Bromo-4'-methoxybiphenyl. By interacting with molecules using electromagnetic radiation, researchers can deduce the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous identification of isomers, which is particularly crucial for substituted biphenyls.

For this compound, ¹H NMR spectroscopy confirms the number and environment of hydrogen atoms. Published data for this compound shows distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The integration of these signals confirms the proton count for each environment, while the coupling patterns (splitting) reveal which protons are adjacent to one another, confirming the 3-bromo and 4'-methoxy substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift indicates its electronic environment. The spectrum for this compound is expected to show 13 distinct signals (unless there is accidental overlap), corresponding to the 12 aromatic carbons and the single methoxy carbon. The carbon atom bonded to the bromine atom would appear at a characteristic chemical shift, as would the carbons of the methoxy-substituted ring.

Mass spectrometry (MS) is an essential technique for determining the molecular weight and formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) can verify its molecular formula, C₁₃H₁₁BrO, by providing a highly accurate mass measurement. nih.gov The calculated exact mass for this formula is 261.99933 Da. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 peak. This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. chemguide.co.uk Consequently, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, one at the molecular weight (M) corresponding to the ⁷⁹Br isotope and another at M+2 for the ⁸¹Br isotope. chemguide.co.uk

Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides further structural evidence. nih.gov The molecular ion can break apart in predictable ways. Common fragmentation pathways for this molecule would include the loss of the bromine atom (M-79/81) or the loss of a methyl radical from the methoxy group (M-15). miamioh.edulibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key functional groups. nih.gov These include C-H stretching vibrations for the aromatic rings and the methoxy group, C=C stretching from the aromatic rings, C-O stretching for the ether linkage, and a C-Br stretching vibration at a lower wavenumber.

UV-Vis spectroscopy provides information about the conjugated π-electron system of the biphenyl (B1667301) core. The molecule is expected to exhibit strong absorption bands in the UV region, characteristic of the electronic transitions within the aromatic system. The position and intensity of these absorption maxima are influenced by the bromo and methoxy substituents.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby ensuring its purity. These methods are also used to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. epo.org A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of organic solvent (like acetonitrile) and water. rsc.org The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is also suitable for analyzing the purity of this compound, often in conjunction with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase.

For purification on a preparative scale, column chromatography using silica (B1680970) gel as the stationary phase and a solvent system such as a mixture of hexanes and ethyl acetate (B1210297) is a standard and effective method.

X-ray Diffraction for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction (or X-ray crystallography) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is applicable if the compound can be grown as a suitable single crystal.

The analysis involves directing X-rays at the crystal and analyzing the resulting diffraction pattern. This pattern provides detailed information about the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For a molecule like this compound, X-ray crystallography would unambiguously confirm the substitution pattern and reveal the dihedral angle between the two phenyl rings, which is a key structural feature of biphenyls. While this technique is the gold standard for solid-state structure, a published single-crystal X-ray structure for this compound was not identified in the surveyed scientific literature.

Research Applications of 3 Bromo 4 Methoxybiphenyl in Chemical Synthesis

Strategic Building Block in Complex Organic Synthesis

3-Bromo-4'-methoxybiphenyl serves as a fundamental building block in the construction of more elaborate organic molecules. The presence of the bromine atom at the 3-position and the methoxy (B1213986) group at the 4'-position offers distinct reactive sites that can be selectively functionalized. The carbon-bromine bond is particularly amenable to a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organohalide and an organoboron compound is a cornerstone of modern organic synthesis for creating biaryl linkages. For instance, this compound can be coupled with various arylboronic acids to generate a diverse library of substituted biphenyls. nih.gov The reaction conditions are generally mild, often employing a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate (B1210297), a base like sodium carbonate or potassium phosphate, and a suitable solvent system. nih.govgoogle.com

The versatility of this compound as a building block is further demonstrated in its use in other transition metal-catalyzed reactions, including the Buchwald-Hartwig amination for the formation of C-N bonds. This allows for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active molecules.

Precursor for Advanced Pharmaceutical Scaffolds and Chemical Probes

The biphenyl (B1667301) moiety is a common feature in many pharmaceutical agents due to its ability to mimic the interactions of peptide backbones with biological targets. This compound serves as a key precursor for the synthesis of advanced pharmaceutical scaffolds. Its derivatization allows for the exploration of structure-activity relationships (SAR) to optimize the therapeutic properties of a lead compound.

A notable example is its use as an intermediate in the synthesis of bifenazate, a miticide used in agriculture. google.com The synthesis involves a palladium-catalyzed coupling of this compound with benzophenone (B1666685) hydrazone, followed by further transformations to yield the final product. google.com This highlights the industrial relevance of this compound in producing agrochemicals.

Furthermore, derivatives of this compound are being investigated for their potential as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is a significant target in cancer immunotherapy. google.com The ability to readily modify the biphenyl core through the bromine handle allows for the systematic design and synthesis of novel inhibitors with improved potency and pharmacokinetic profiles. google.com

The compound also serves as a starting material for creating chemical probes, which are essential tools for studying biological processes. For example, by incorporating fluorescent tags or other reporter groups through reactions at the bromine position, researchers can develop probes to visualize and study the interactions of biphenyl-containing molecules with their biological targets. vulcanchem.com

Role in the Development of Functional Materials and Optoelectronic Compounds

The electronic and photophysical properties of biphenyl derivatives make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The strategic placement of substituents on the biphenyl framework allows for the fine-tuning of properties such as luminescence, charge transport, and thermal stability.

This compound can be utilized as a precursor in the synthesis of more complex biphenyls with extended conjugation, which are often required for efficient light emission or charge transport. The bromine atom provides a convenient site for introducing other aromatic or heteroaromatic rings via cross-coupling reactions, thereby modulating the electronic properties of the resulting material. While direct synthesis of 4-bromo-3',4'-difluoro-5'-methoxybiphenyl (B7994166) is not documented, the methodologies for creating analogous brominated biphenyls offer insights into how such structures could be formed for potential use in functional materials. vulcanchem.com

The methoxy group on the 4'-position also plays a crucial role. As an electron-donating group, it can influence the intramolecular charge transfer characteristics of the molecule, which is a key factor in the design of materials for non-linear optics and other photophysical applications.

Integration into Catalyst and Ligand Design Frameworks

The development of new catalysts and ligands is essential for advancing chemical synthesis. The biphenyl scaffold is a common motif in the design of privileged ligands for transition metal catalysis, such as the well-known Buchwald-type phosphine (B1218219) ligands. These ligands are crucial for achieving high efficiency and selectivity in a wide range of cross-coupling reactions.

This compound can serve as a starting point for the synthesis of novel phosphine ligands. The bromine atom can be replaced by a phosphine group through various synthetic routes, including lithiation followed by reaction with a chlorophosphine. The methoxy group can be retained or modified to tune the electronic and steric properties of the resulting ligand, thereby influencing the performance of the corresponding metal catalyst.

For example, the synthesis of 2′-(dicyclohexylphosphaneyl)-[1,1′-biphenyl]-2-yl-N,N-dimethylpyrrolidin-3-amine involved the use of a brominated biphenyl derivative, highlighting the utility of such precursors in creating complex phosphine ligands. nih.gov By systematically varying the substituents on the biphenyl backbone, researchers can develop a library of ligands with tailored properties for specific catalytic applications.

Design and Synthesis of Novel Biphenyl Derivatives with Tailored Reactivity

The inherent reactivity of this compound, dictated by its bromine and methoxy substituents, allows for the rational design and synthesis of a vast array of novel biphenyl derivatives with customized reactivity. The bromine atom, being a good leaving group, is the primary site for transformations like cross-coupling reactions, lithiation-substitution sequences, and nucleophilic aromatic substitution under specific conditions.

For instance, Suzuki-Miyaura coupling with various boronic acids can introduce a wide range of aryl or heteroaryl groups at the 3-position. nih.gov The resulting poly-aryl systems can exhibit unique photophysical properties or serve as precursors for more complex architectures.

The methoxy group, while generally less reactive, can be cleaved to the corresponding phenol, which opens up another avenue for functionalization. The phenolic hydroxyl group can be derivatized into esters or ethers, or it can direct electrophilic aromatic substitution to specific positions on the aromatic ring.

This dual reactivity allows for a modular approach to the synthesis of biphenyl derivatives. Researchers can selectively manipulate one functional group while leaving the other intact, enabling the stepwise construction of highly functionalized and complex molecules with precisely controlled substitution patterns. This level of control is crucial for applications ranging from drug discovery to the development of advanced materials.

Future Research Directions and Perspectives

Innovations in Green Chemistry and Sustainable Synthetic Routes

The traditional synthesis of biphenyl (B1667301) compounds, including 3-Bromo-4'-methoxybiphenyl, often relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com While effective, these methods frequently involve precious metal catalysts, organic solvents, and significant energy consumption, posing environmental and economic challenges. inovatus.es Future research is critically aimed at developing greener and more sustainable synthetic alternatives.

Key areas of innovation include:

Aqueous Micellar Catalysis: Performing Suzuki-Miyaura couplings in water using surfactants to form micelles can dramatically reduce the reliance on volatile organic solvents. Research has shown this technique to be effective for challenging couplings, even allowing for catalyst loadings to be reduced to parts-per-million (ppm) levels. acs.org

Recyclable and Heterogeneous Catalysts: To mitigate the cost and environmental impact of palladium, research is moving towards catalysts immobilized on solid supports. mdpi.com Materials like hydrotalcite or fullerenes can serve as supports for palladium nanoparticles, creating heterogeneous catalysts that are easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity. mdpi.comresearchgate.net

Alternative Energy Inputs: Photocatalysis presents a promising frontier, utilizing light to drive chemical reactions. researchgate.net This can lead to milder reaction conditions and unique reactivity patterns compared to traditional thermal methods. The development of photocatalytic cross-coupling reactions could provide a low-energy pathway to this compound and its derivatives. mdpi.com

Metal-Free Synthesis: An emerging area of research is the complete avoidance of transition metal catalysts. researchgate.net Techniques such as "photosplicing" use UV light to induce aryl couplings, offering a fundamentally different and potentially more sustainable approach to constructing the biphenyl core. researchgate.netresearchgate.net

Future efforts will likely focus on adapting these green methodologies to the specific synthesis of this compound, aiming to create a process that is not only efficient but also environmentally benign and economically viable.

| Green Chemistry Approach | Potential Advantage for Synthesizing this compound | Key Research Focus |

| Aqueous Suzuki-Miyaura Coupling | Reduces use of hazardous organic solvents; potentially lower catalyst loading. acs.org | Optimization of surfactants and reaction conditions in water. |

| Heterogeneous Catalysis | Allows for catalyst recovery and reuse, reducing cost and metal waste. mdpi.com | Development of robust, supported palladium catalysts (e.g., on hydrotalcite). mdpi.com |

| Photocatalysis | Milder reaction conditions; potential for novel reactivity. mdpi.com | Designing suitable photocatalysts for C-C bond formation. |

| Metal-Free "Photosplicing" | Avoids use of precious and potentially toxic heavy metals. researchgate.net | Adapting photochemical methods for substituted aryl compounds. |

Computational Design and Predictive Modeling for Novel Reactivity

The intersection of computational chemistry and synthetic organic chemistry offers powerful tools to predict and understand chemical behavior, thereby accelerating discovery. For this compound, computational methods can provide deep insights into its reactivity and guide the exploration of new synthetic pathways.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (e.g., HOMO-LUMO gap), and dipole moment of this compound. jcsp.org.pksemanticscholar.org This information is crucial for understanding its reactivity in electrophilic and nucleophilic substitution reactions and its potential interactions in biological or materials science contexts. DFT can also be used to model reaction mechanisms, helping to elucidate transition states and predict the most favorable reaction pathways. researchgate.net

Machine Learning (ML) for Reaction Optimization: Recent advancements have demonstrated the power of machine learning algorithms, such as random forests, to predict the outcomes of chemical reactions with high accuracy. semanticscholar.orgprinceton.edu By training models on large datasets from high-throughput experimentation, it is possible to predict the optimal catalyst, ligand, solvent, and base for a specific cross-coupling reaction. princeton.eduucla.edu Applying these ML models could rapidly identify ideal conditions for synthesizing this compound or for using it as a substrate in subsequent reactions, minimizing the need for extensive empirical screening. nih.gov

The synergy between these computational approaches will enable a more rational design of experiments. Predictive models can screen vast chemical spaces for potential reactions and properties, while DFT can provide a detailed quantum mechanical understanding of the most promising candidates.

| Computational Method | Application to this compound | Desired Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energetics, and transition states. jcsp.org.pk | Prediction of reactivity hotspots, mechanistic insights, and physical properties. |

| Machine Learning (ML) | Training algorithms on cross-coupling reaction data to predict yields and optimal conditions. semanticscholar.org | Accelerated optimization of synthetic routes; prediction of success for novel substrate combinations. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different environments (e.g., solvents, biological systems). | Understanding intermolecular interactions and conformational preferences. |

Exploration of Undiscovered Synthetic Utility in Emerging Chemical Fields

The true potential of this compound lies in its use as a versatile building block for constructing more complex, high-value molecules. The bromine and methoxy (B1213986) substituents are not merely passive decorations but are functional handles that allow for precise chemical modifications.

Medicinal Chemistry: The biphenyl moiety is a recognized "privileged scaffold" in drug discovery, appearing in numerous pharmacologically active compounds. researchgate.net The this compound core could be elaborated into novel therapeutic agents. The bromine atom serves as a key site for further cross-coupling reactions, allowing the introduction of diverse chemical groups to explore structure-activity relationships. The methoxy group can be demethylated to a phenol, providing another point for derivatization.

Materials Science and Organic Electronics: Substituted biphenyls are fundamental components in the design of liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The specific substitution pattern and electronic properties of this compound could be leveraged to create new organic semiconductors or liquid crystalline materials. Future research could involve polymerizing this unit or using it as a precursor to synthesize larger, conjugated systems with tailored optical and electronic properties.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves the synthesis and screening of novel chemical structures. The functional groups on this compound make it an attractive starting material for creating libraries of new compounds to be tested for agrochemical activity.

The exploration of this compound's synthetic utility requires a forward-looking approach, viewing it not as an end product but as a starting point for innovation in fields that rely on precisely functionalized organic molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4'-methoxybiphenyl, and what critical parameters affect yield and purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling between a brominated aryl halide and a methoxy-substituted boronic acid. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (toluene/ethanol mixtures). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product from brominated byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound, and what spectral features are diagnostic?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals between δ 6.8–7.6 ppm, with splitting patterns indicating substituent positions. The methoxy group appears as a singlet (~δ 3.8 ppm) .

- MS : Molecular ion peak at m/z 263 (C₁₃H₁₁BrO⁺) and fragment peaks due to Br loss (m/z 184) .

- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Q. What purification methods effectively isolate this compound from brominated byproducts?

- Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-resolution separation. Alternatively, fractional crystallization in ethanol at low temperatures enhances purity by exploiting solubility differences between the target compound and brominated impurities .

Advanced Research Questions

Q. How can contradictions in reported spectral data for derivatives be resolved using advanced techniques?

- Methodological Answer : X-ray crystallography (e.g., monoclinic P2₁/c space group, unit cell parameters a = 12.5022 Å, b = 8.2690 Å) provides unambiguous structural confirmation. Pair with DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) to validate experimental observations .

Q. What computational approaches predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to identify favored reaction pathways. Fukui indices quantify electrophilic/nucleophilic sites, while Natural Bond Orbital (NBO) analysis explains electronic effects of bromine and methoxy groups .

Q. How do bromine and methoxy substituents influence the photophysical properties of biphenyl derivatives?

- Methodological Answer : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra by analyzing HOMO-LUMO gaps. Experimentally, fluorescence quantum yields (e.g., using integrating sphere setups) quantify substituent effects. Methoxy groups enhance electron donation, red-shifting emission, while bromine increases spin-orbit coupling, affecting triplet-state lifetimes .

Q. What are the environmental implications of this compound degradation, and how are metabolic pathways elucidated?

- Methodological Answer : Use LC-Q-TOF-MS/MS to identify intermediates like methylated dibromobisphenol A. Aerobic biodegradation studies with Sphingomonas spp. reveal pathways involving hydroxylation and debromination. Toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) assess residual risks post-degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.